Silver zinc zeolite

Catalog No.
S1830778
CAS No.
130328-20-0
M.F
C11H18O
M. Wt
0
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver zinc zeolite

CAS Number

130328-20-0

Product Name

Silver zinc zeolite

Molecular Formula

C11H18O

Molecular Weight

0

Silver zinc zeolite is a compound classified under the Linde Type A zeolite framework, specifically modified with silver and zinc ions. Its chemical identity is recognized as ammonium silver zinc aluminum silicate, with the Chemical Abstracts Service number 130328-20-0. The typical composition includes silver in concentrations ranging from 0.5% to 6% and zinc from 5% to 16%, along with potential minor components like phosphorus oxides and various metal ions . This compound exhibits unique structural properties due to its zeolitic framework, which allows for ion exchange and the release of silver and zinc ions in aqueous environments.

Silver zinc zeolite primarily undergoes ion exchange reactions, where silver and zinc ions can be released into solution depending on environmental conditions such as pH. For instance, in distilled water, the release of silver ions is influenced by pH levels, with maximum concentrations varying significantly (e.g., 9.2 mg/l at pH 5) over time . The compound itself is insoluble in water, but it can interact with other substances through these ion exchange processes, which are crucial for its applications in biocidal products.

The biological activity of silver zinc zeolite has been studied extensively, particularly regarding its antimicrobial properties. Silver ions are well-known for their antibacterial effects, while zinc also plays a role in various biological processes. Studies have indicated that the release of these ions can lead to a decrease in hemoglobin levels in animal models, alongside histopathological changes in organs . Furthermore, while some in vitro studies suggest a mutagenic potential for this compound, in vivo assessments have not confirmed significant genotoxicity .

The synthesis of silver zinc zeolite typically involves the modification of natural or synthetic zeolites through ion exchange techniques. Common methods include:

  • Ion Exchange: Natural zeolites are treated with solutions containing silver and zinc salts to facilitate the incorporation of these metal ions into the zeolite structure.
  • Hydrothermal Synthesis: This method involves heating a mixture of silica sources and metal precursors under controlled conditions to form the zeolite framework.
  • Sol-gel Process: A more complex approach where silica and metal precursors are mixed in a liquid state before being transformed into a solid gel that crystallizes into the zeolite structure upon drying and heating.

These methods allow for precise control over the composition and properties of the final product.

Interaction studies have focused on how silver zinc zeolite behaves in different environments and its effects on biological systems. Research indicates that it can release silver and zinc ions effectively under physiological conditions, which enhances its biocidal efficacy . Additionally, studies have shown that its interactions with other materials can improve properties such as solubility and setting times when incorporated into dental materials .

Several compounds share similarities with silver zinc zeolite, particularly concerning their structure or biological activity:

CompoundCompositionUnique Features
Silver ZeoliteSilver ions onlyPrimarily focuses on antimicrobial properties
Zinc ZeoliteZinc ions onlyUsed mainly for nutrient delivery in agriculture
Copper Zinc ZeoliteCopper and zinc ionsExhibits different antimicrobial spectra
Silver Copper ZeoliteSilver and copper ionsCombines properties of both metals for enhanced efficacy

Silver zinc zeolite stands out due to its dual action from both silver and zinc ions, enhancing its effectiveness as a biocidal agent while providing additional benefits associated with both metals.

Chemical Nomenclature and Classification

Silver zinc zeolite is formally classified as an ammonium silver zinc aluminum silicate compound with the Chemical Abstracts Service number 130328-20-0 and European Community number 603-404-0 [3] [4]. The International Union of Pure and Applied Chemistry designation for this compound is Silver Zinc Zeolite, specifically described as Zeolite, Linde Type A framework type, surface-modified with silver and zinc ions [3] [4]. The European Community name is listed as Zeolites, AgZn, while the Chemical Abstracts Service name follows the same convention [3] [4].

The compound belongs to the broader family of synthetic zeolites that have been modified through ion exchange processes to incorporate antimicrobial metal cations [3]. The primary commercial designations include Ceramedic CW and Ceramedic CJ grades, which represent different formulations with varying metal content ratios [3] [4]. Alternative trade names encompass Ze-Ag-Zn and various proprietary designations from different manufacturers [2] [3].

Structural Formula and Molecular Framework

The generic empirical formula for silver zinc zeolite is expressed as Ag₂O ZnO (Na₂O Al₂O₃ SiO₂), representing the fundamental oxide components of the modified zeolite structure [3] [4]. The base zeolite framework follows the standard aluminosilicate formula [Na₁₂[(AlO₂)₁₂(SiO₂)₁₂]- 27H₂O] with subsequent silver and zinc ion substitution [2] [3].

The molecular framework consists of a three-dimensional network of corner-sharing tetrahedral units, where aluminum and silicon atoms occupy the tetrahedral sites connected through bridging oxygen atoms [5]. The silver and zinc cations are distributed throughout the framework structure, primarily occupying ion exchange sites within the zeolite pores and channels [3] [4]. The typical composition ranges include silver concentrations from 0.5% to 6% by weight and zinc concentrations from 5% to 16% by weight [3] [4].

ComponentTypical Range (wt%)Function
Silver (Ag)0.5 - 6.0Antimicrobial ion release
Zinc (Zn)5.0 - 16.0Antimicrobial ion release
Aluminum (Al)Framework componentFramework T-atom
Silicon (Si)Framework componentFramework T-atom
Water (H₂O)10 - 20Hydration molecules
Phosphorus oxides (P₂O₅)< 3.0Minor component
Ammonium (NH₄⁺)< 3.0Minor component
Magnesium (Mg²⁺)< 3.0Minor component
Calcium (Ca²⁺)< 3.0Minor component

Zeolite Framework Typology

Linde Type A Framework Architecture

The Linde Type A framework architecture represents the fundamental structural foundation of silver zinc zeolite, designated by the framework type code LTA according to the International Zeolite Association Structure Commission [9] [13]. This framework belongs to the cubic crystal system with space group Fm-3c (number 226) or alternatively Pm-3m (number 221) depending on the specific structural analysis [9] [12].

The LTA framework is characterized by a three-dimensional network of interconnected cages, specifically featuring two distinct cage types: the larger alpha-cages and smaller beta-cages [6] [11]. The alpha-cages, also known as supercages, possess internal diameters of approximately 11.4 Å and are accessed through 8-ring windows with effective apertures of 4.1 × 4.1 Å [9] [11]. The beta-cages, corresponding to sodalite cages, have diameters of approximately 6.6 Å and are connected to the alpha-cages through 6-ring windows [11].

The framework density is characterized as 12.9 tetrahedral atoms per 1000 ų, which places it within the low-density range typical of zeolite materials [9] [15]. The channel system follows the <100> crystallographic direction with 8-membered ring openings that facilitate molecular diffusion and ion exchange processes [9] [11].

ParameterValueSource
Space GroupFm-3c (#226) / Pm-3m (#221)IZA Structure Commission
Crystal SystemCubicIZA Structure Commission
Framework Density12.9 T-atoms/1000 ųIZA Structure Commission
Channel System<100> 8-ring 4.1 × 4.1 ÅIZA Structure Commission
Alpha-cage Diameter~11.4 ÅLiterature data
Beta-cage Diameter~6.6 ÅLiterature data

Alternative Framework Configurations

While the LTA framework represents the primary structural configuration for silver zinc zeolite, research has documented the potential for alternative framework arrangements under specific synthesis conditions [6] [8]. The incorporation of zinc into aluminosilicate frameworks can lead to the formation of zincoaluminosilicate structures that maintain the fundamental zeolite topology while exhibiting modified properties [8].

Alternative framework configurations may include variations in the tetrahedral atom distribution, where zinc atoms can occupy framework tetrahedral sites in addition to extra-framework positions [8] [24]. These configurations can result in modified ion exchange capacities and altered structural stability compared to conventional aluminosilicate LTA frameworks [8]. The presence of zinc in framework positions generates additional negative charge sites, potentially enhancing the overall ion exchange capacity of the material [8].

Structural modifications can also occur through the formation of mixed-metal clusters within the zeolite pores, as demonstrated in studies of zinc oxide cluster formation within LTA frameworks [24]. These alternative configurations maintain the basic LTA topology while incorporating distinct metal distribution patterns that influence the material properties [24].

Ion Exchange Sites and Metal Distribution Patterns

The ion exchange sites within silver zinc zeolite are primarily located at specific crystallographic positions within the LTA framework structure [3] [12]. The distribution of silver and zinc cations follows preferential occupancy patterns based on the size, charge, and coordination requirements of each metal species [12] [17].

Silver cations predominantly occupy sites within the alpha-cages and beta-cages, with coordination environments involving framework oxygen atoms [12]. The silver ions typically exhibit distorted tetrahedral coordination with Ag-O bond distances ranging from 2.299 to 2.498 Å [12] [20]. Zinc cations demonstrate preferential coordination in tetrahedral sites with Zn-O distances typically ranging from 1.937 to 1.952 Å [20] [24].

The ion exchange process demonstrates pH-dependent release characteristics, with maximum ion concentrations varying significantly based on solution conditions [3] [4]. Under acidic conditions at pH 5, silver release reaches maximum concentrations of 9.2 mg/L after 29 days, while zinc release achieves 467 mg/L after 37 days [3] [4]. At neutral pH 7, silver concentrations reach 2.9 mg/L after 11 days and zinc concentrations reach 51 mg/L after 37 days [3] [4].

pHIonMaximum Concentration (mg/L)Time to Maximum (days)Test Conditions
5Silver9.22910 g/L loading, 2.5% Ag, 14.4% Zn
7Silver2.91110 g/L loading, 2.5% Ag, 14.4% Zn
9Silver0.23510 g/L loading, 2.5% Ag, 14.4% Zn
5Zinc467.03710 g/L loading, 2.5% Ag, 14.4% Zn
7Zinc51.03710 g/L loading, 2.5% Ag, 14.4% Zn
9Zinc0.51710 g/L loading, 2.5% Ag, 14.4% Zn

The metal distribution patterns within the framework are influenced by the ion exchange methodology employed during synthesis [5] [7]. Liquid phase ion exchange processes typically result in heterogeneous distribution of metal cations, with preferential occupancy of specific crystallographic sites based on electrostatic interactions and steric factors [5] [17].

Crystallographic Properties and Unit Cell Parameters

The crystallographic properties of silver zinc zeolite are fundamentally based on the LTA framework structure with modifications resulting from metal ion incorporation [9] [12]. The unit cell parameters for the LTA framework are well-established, with the primitive unit cell exhibiting cubic symmetry and lattice parameter a = 11.91 Å [9] [24].

The conventional unit cell, commonly reported in crystallographic databases, employs a doubled unit cell with lattice parameter a' = 24.61 Å, maintaining the cubic symmetry with α = β = γ = 90.000° [9]. The relationship between the conventional and primitive unit cells is expressed as a' = 2a, reflecting the face-centered cubic arrangement [9].

The unit cell volume calculations yield 1,688 ų for the primitive cell and 14,907 ų for the conventional doubled cell [9]. The framework exhibits a framework density of 12.9 tetrahedral atoms per 1000 ų, characteristic of the open structure typical of zeolite materials [9] [15].

ParameterValueSource
Unit Cell Parameter a24.61 Å (double cell) / 11.91 Å (primitive)IZA Structure Commission
Unit Cell Parameter b24.61 Å (double cell) / 11.91 Å (primitive)IZA Structure Commission
Unit Cell Parameter c24.61 Å (double cell) / 11.91 Å (primitive)IZA Structure Commission
Unit Cell Angles α90.000°IZA Structure Commission
Unit Cell Angles β90.000°IZA Structure Commission
Unit Cell Angles γ90.000°IZA Structure Commission
Unit Cell Volume14,907 ų (double cell) / 1,688 ų (primitive)Calculated from parameters
Framework Type CodeLTAIZA Structure Commission

The incorporation of silver and zinc ions into the LTA framework can result in minor modifications to the unit cell parameters, typically manifesting as slight expansions or contractions depending on the metal loading and distribution [17] [22]. These modifications are generally within the range of experimental uncertainty for powder diffraction measurements and do not significantly alter the fundamental cubic symmetry of the framework [22] [23].

PropertyValueReference
Physical StateSolid crystalline powder [1] [2]
Crystal StructureCubic [1] [2] [3]
Framework TypeLinde Type A (LTA) [1] [2] [4]
Typical Particle Size2.467 ± 1.870 μm (typical) [1]
MorphologyCubic and spherical shapes [5]
Density2.1 g/cm³ (relative density) [2]
Water Content10-20% by weight [1]
ColorWhite to off-white [1]

The morphological characteristics of silver zinc zeolite are primarily determined by its underlying LTA framework structure. Scanning electron microscopy analyses reveal that the zeolite crystals maintain cubic and spherical morphologies, with individual particles typically ranging from 2 to 3 micrometers in diameter [1] [5]. The particle size distribution follows a normal distribution pattern, with an average size of 2.467 ± 1.870 μm, confirming the absence of nanoparticle-sized materials in commercial preparations [1].

The crystalline structure exhibits the characteristic features of the LTA framework, which consists of sodalite cages connected through double four-membered rings, creating a three-dimensional network of interconnected cavities and channels [4] [6]. This structural arrangement provides the foundation for the material's ion exchange capabilities and influences its overall physicochemical properties.

Thermal Stability and Phase Transitions

The thermal behavior of silver zinc zeolite demonstrates a complex relationship between temperature and structural integrity, with distinct phases of thermal degradation occurring at specific temperature ranges [7].

Table 3: Thermal Stability and Phase Transitions

Temperature (°C)Process/EffectMass Loss (%)Reference
25-180Surface water lossMinor [7]
200-360Zeolite water loss (β-cage dehydration)2.9 [7]
400Major dehydration completed~20.5 (total water) [7]
500-550Thermal degradation beginsProgressive [7]
800-900Framework collapse and recrystallizationComplete structural change [7]

The thermal stability profile reveals that silver zinc zeolite undergoes a systematic dehydration process beginning at ambient temperatures. The initial phase, occurring between 25°C and 180°C, involves the removal of loosely bound surface water molecules with minimal impact on the overall structure [7].

A more significant dehydration phase occurs between 200°C and 360°C, characterized by the loss of water molecules from the zeolite cavities, particularly the β-cages, resulting in approximately 2.9% mass loss [7]. This process is crucial as it affects the ion exchange properties and the accessibility of the internal pore structure.

The major dehydration process is essentially complete by 400°C, with total water loss reaching approximately 20.5% of the original mass [7]. This value aligns closely with the theoretical water content expected for fully hydrated LTA-type zeolites, confirming the structural integrity of the material under moderate thermal stress.

Critical thermal degradation begins at temperatures between 500°C and 550°C, where the zeolite framework starts to lose its structural coherence [7]. At these elevated temperatures, the material exhibits no structural phase transitions but rather undergoes progressive degradation leading to amorphous aluminosilicate formation [7] [8].

Complete framework collapse occurs between 800°C and 900°C, where the zeolite structure transforms into crystalline phases such as β-cristobalite, marking the irreversible destruction of the original LTA framework [7] [9].

Surface Properties and Porosity

The surface properties and porosity characteristics of silver zinc zeolite are fundamental to its functionality as an antimicrobial agent and ion-exchange material [4] [6].

Table 4: Surface Properties and Porosity

PropertyValueReference
Framework StructureThree-dimensional aluminosilicate [4] [6]
Pore Size4.1 x 4.1 Å (8-membered rings) [4] [6]
Channel System<100> 8-ring channels [4] [6]
Accessible Pore VolumeHigh (microporous) [4]
Ion Exchange CapacityVariable (Ag: 0.5-6%, Zn: 5-16%) [1] [2]
Specific Surface Area (estimated)600-900 m²/g (typical for LTA) [10] [11]
Framework Density12.9 T-atoms per 1000 ų [4]

The LTA framework of silver zinc zeolite creates a three-dimensional network of channels and cavities that are accessible through 8-membered ring pore openings measuring 4.1 x 4.1 Å [4] [6]. These channels run in the <100> crystallographic directions, forming a three-dimensional interconnected pore system that facilitates ion transport and exchange [4] [6].

The framework density of 12.9 T-atoms per 1000 ų places silver zinc zeolite in the category of microporous materials with moderate framework density [4]. This density is characteristic of zeolites with fully cross-linked frameworks and indicates a substantial void volume available for ion accommodation and transport.

Surface area measurements using Brunauer-Emmett-Teller methodology typically yield values between 600 and 900 m²/g for LTA-type zeolites, though precise values for silver zinc zeolite may vary depending on the degree of ion exchange and hydration state [10] [11]. The high surface area is primarily attributable to the microporous nature of the material, where most of the surface area resides within the internal pore structure rather than on external particle surfaces.

The ion exchange capacity demonstrates significant variability, with silver content ranging from 0.5% to 6% by weight and zinc content from 5% to 16% by weight [1] [2]. This variability reflects the flexibility of the LTA framework to accommodate different levels of metal ion substitution while maintaining structural integrity.

Ion Release Kinetics

The ion release behavior of silver zinc zeolite represents one of its most critical physicochemical properties, directly impacting its antimicrobial efficacy and environmental interactions.

Silver Ion Release Mechanisms

Silver ion release from zeolite matrices occurs through a combination of ion exchange and dissolution processes that are highly dependent on environmental conditions [1] [2]. The release mechanism involves the displacement of silver ions from the zeolite framework by competing cations present in the surrounding medium, primarily protons and other monovalent or divalent metal ions.

The kinetics of silver ion release follow a multi-phase pattern characterized by an initial rapid release phase followed by a sustained, slower release phase [13] [14]. During the initial phase, loosely bound silver ions located near pore openings and on external surfaces are readily exchanged, while the sustained phase involves the diffusion-controlled release of silver ions from the interior of the zeolite structure.

Zinc Ion Release Dynamics

Zinc ion release exhibits distinct kinetic behavior compared to silver ion release, primarily due to the divalent nature of zinc ions and their stronger electrostatic interactions with the negatively charged aluminosilicate framework [1] [2]. The release of zinc ions typically demonstrates higher absolute concentrations but similar pH-dependent trends as observed with silver ions.

The mechanism involves the hydration of zinc ions followed by their displacement from specific binding sites within the zeolite framework [15]. The process is influenced by the coordination environment of zinc ions, which can occupy different crystallographic sites within the LTA structure, each exhibiting different binding strengths and release rates.

pH-Dependent Release Profiles

The pH of the surrounding medium exerts profound influence on both silver and zinc ion release kinetics, demonstrating inverse relationships between pH and ion release rates [1] [2].

Table 2: Ion Release Kinetics - pH Dependent Profiles

ConditionSilver Max Conc. (mg/L)Zinc Max Conc. (mg/L)Reference
pH 5 (distilled water)9.2 (after 29 days)467 (after 37 days) [1] [2]
pH 7 (distilled water)2.9 (after 11 days)51 (after 37 days) [1] [2]
pH 9 (distilled water)0.2 (after 35 days)0.5 (after 17 days) [1] [2]
pH 5 (phthalate buffer)23.9Not specified [1] [2]
pH 7 (phosphate buffer)0.02Not specified [1] [2]
pH 9 (borate buffer)0.17Not specified [1] [2]

Under acidic conditions (pH 5), both silver and zinc ions demonstrate maximum release rates, with zinc achieving concentrations as high as 467 mg/L and silver reaching 9.2 mg/L in distilled water systems [1] [2]. The enhanced release under acidic conditions results from increased proton availability, which facilitates ion exchange by competing more effectively for binding sites within the zeolite framework.

Neutral pH conditions (pH 7) result in moderate ion release, with zinc concentrations reaching 51 mg/L and silver concentrations achieving 2.9 mg/L [1] [2]. These conditions represent typical environmental pH ranges and provide sustained, controlled ion release suitable for many applications.

Under alkaline conditions (pH 9), ion release is significantly suppressed, with zinc concentrations limited to 0.5 mg/L and silver concentrations reduced to 0.2 mg/L [1] [2]. The reduced release under these conditions reflects the decreased driving force for ion exchange in the absence of sufficient proton concentration.

The use of buffered solutions demonstrates even more pronounced pH effects, with phthalate buffer at pH 5 yielding silver concentrations of 23.9 mg/L, while phosphate buffer at pH 7 restricts silver release to only 0.02 mg/L [1] [2]. These dramatic differences highlight the critical importance of solution chemistry in controlling ion release kinetics.

Stability in Various Environmental Conditions

Silver zinc zeolite demonstrates remarkable stability across a wide range of environmental conditions, making it suitable for diverse applications [1] [2].

Table 5: Environmental Stability Conditions

Environmental FactorStability AssessmentNotesReference
Ambient Temperature StorageStable for >1 yearWarehouse conditions [1]
Elevated Temperature (40-45°C)Stable for >1 yearWithout humidity/light control [1]
Humidity VariationStable (intentional ion release)Release varies with water content [1] [2]
Light ExposureAvoid direct UV radiationStorage recommendation [16]
pH Range (aqueous)Stable pH 4-9 with varying releaseIon release pH-dependent [1] [2]
Chemical StabilityChemically inert frameworkOnly ion exchange occurs [1] [2]

The material exhibits exceptional stability under ambient storage conditions, maintaining its physicochemical properties for periods exceeding one year when stored under standard warehouse conditions [1]. This stability extends to elevated temperatures, with materials remaining stable at 40-45°C for extended periods without controlled humidity or light exposure [1].

Humidity variations primarily affect the hydration state of the zeolite rather than its fundamental stability [1] [2]. Changes in moisture content influence ion release rates by altering the hydration shell around exchangeable ions and affecting their mobility within the framework structure.

Light exposure, particularly ultraviolet radiation, should be minimized during storage to prevent potential photochemical degradation of surface-bound silver species [16]. However, under normal lighting conditions, the material demonstrates excellent photostability.

The framework structure remains chemically inert across pH ranges from 4 to 9, with only the ion exchange process being affected by pH variations [1] [2]. This chemical stability ensures that the antimicrobial properties are maintained through controlled ion release rather than framework dissolution.

Electrochemical Properties

The electrochemical behavior of silver zinc zeolite reflects its ionic conduction properties and the influence of incorporated metal ions on electrical conductivity [17] [18] [19].

Table 6: Electrochemical Properties

PropertyValueReference
Electrical Conductivity (dry)~10⁻⁷ A (low silver content) [17] [18]
Electrical Conductivity (hydrated)10⁻⁵ to 10⁻⁴ A (high silver) [17] [18]
Conduction MechanismIonic conduction via metal ions [17] [18] [19]
Ion MobilitypH and moisture dependent [17]
Dielectric PropertiesSemiconductor-like behavior [19]
Current StabilityStabilizes with high Ag content [17]

The electrical conductivity of silver zinc zeolite varies significantly with silver content and hydration state [17] [18]. Materials with low silver content exhibit conductivities around 10⁻⁷ A under dry conditions, while highly silver-loaded samples can achieve conductivities in the range of 10⁻⁵ to 10⁻⁴ A when hydrated [17] [18].

The primary conduction mechanism involves ionic transport through the zeolite framework, with silver and zinc ions serving as the primary charge carriers [17] [18] [19]. The presence of water molecules facilitates this ionic conduction by providing hydration shells that enhance ion mobility and reduce activation barriers for ion transport.

Ion mobility within the framework is strongly dependent on both pH and moisture content [17]. Acidic conditions promote higher ion mobility by increasing the concentration of mobile protons, while increased moisture content provides additional pathways for ion transport through the formation of continuous water networks within the pore structure.

The dielectric properties of silver zinc zeolite demonstrate semiconductor-like behavior, with electrical conductivity increasing exponentially with applied voltage beyond a threshold value [19]. This behavior is characteristic of materials with distributed electronic states and indicates the potential for applications in electronic devices.

Current stability improves significantly with increasing silver content, as higher concentrations of silver ions provide more consistent charge carrier populations and reduce the depletion effects observed in low-silver materials [17]. This stabilization is attributed to the accumulation of silver ions at electrode interfaces, which helps maintain charge neutrality and provides a reservoir of mobile charge carriers.

Dates

Last modified: 07-20-2023

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